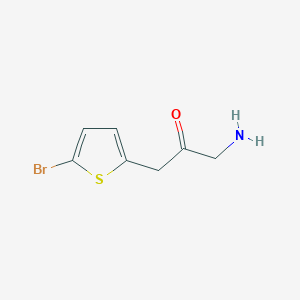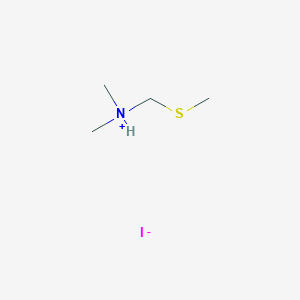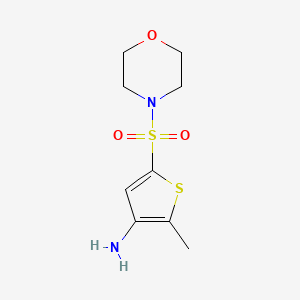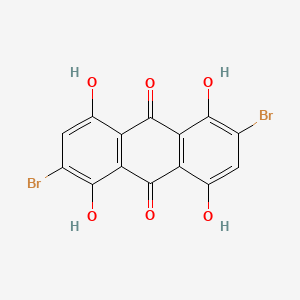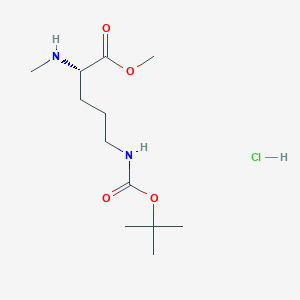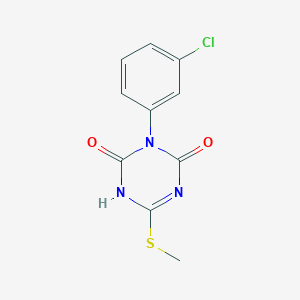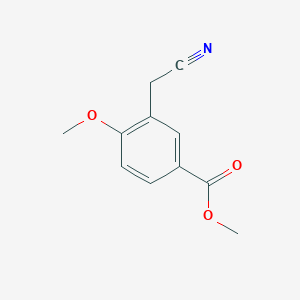
5-Fluoro-6-methyl-2-thioxo-2,3-dihydropyrimidin-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-6-methyl-2-thioxo-2,3-dihydropyrimidin-4(5H)-one is a heterocyclic compound that belongs to the class of thioxopyrimidines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-6-methyl-2-thioxo-2,3-dihydropyrimidin-4(5H)-one typically involves the condensation of appropriate fluorinated and methylated precursors with thiourea under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
5-Fluoro-6-methyl-2-thioxo-2,3-dihydropyrimidin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically in the presence of a catalyst or under heating.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution could result in various fluorine-substituted derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: May be used in the production of specialty chemicals or as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of 5-Fluoro-6-methyl-2-thioxo-2,3-dihydropyrimidin-4(5H)-one would depend on its specific biological activity. Generally, such compounds may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Methyl-2-thioxo-2,3-dihydropyrimidin-4(5H)-one: Lacks the fluorine atom, which may result in different biological activities.
5-Fluoro-2-thioxo-2,3-dihydropyrimidin-4(5H)-one: Lacks the methyl group, which could affect its reactivity and interactions.
5-Fluoro-6-methyl-2-oxo-2,3-dihydropyrimidin-4(5H)-one: Contains an oxo group instead of a thioxo group, potentially altering its chemical properties.
Uniqueness
The presence of both fluorine and methyl groups, along with the thioxo functionality, makes 5-Fluoro-6-methyl-2-thioxo-2,3-dihydropyrimidin-4(5H)-one unique
Propriétés
Formule moléculaire |
C5H5FN2OS |
|---|---|
Poids moléculaire |
160.17 g/mol |
Nom IUPAC |
5-fluoro-6-methyl-2-sulfanylidene-5H-pyrimidin-4-one |
InChI |
InChI=1S/C5H5FN2OS/c1-2-3(6)4(9)8-5(10)7-2/h3H,1H3,(H,8,9,10) |
Clé InChI |
BUFJTOHBFHRBTB-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=S)NC(=O)C1F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




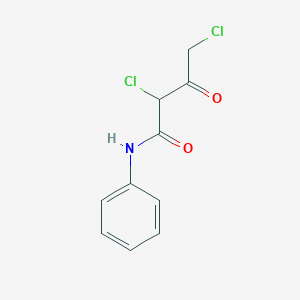

![tert-butyl N-[4-[[2-[6-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]hexylamino]-2-oxoethoxy]carbonylamino]butyl]-N-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamate](/img/structure/B15251813.png)

